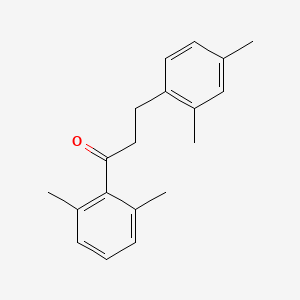

2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

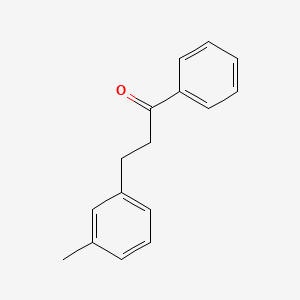

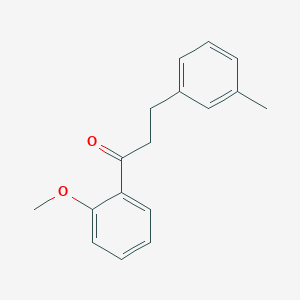

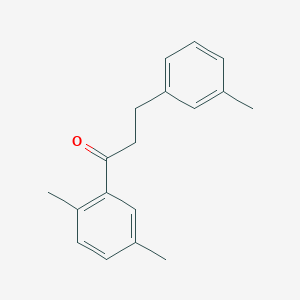

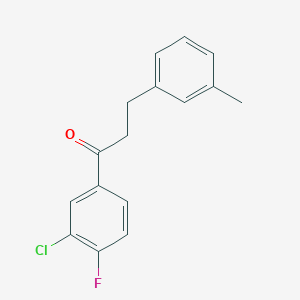

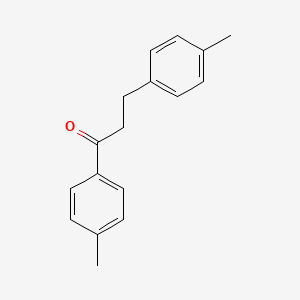

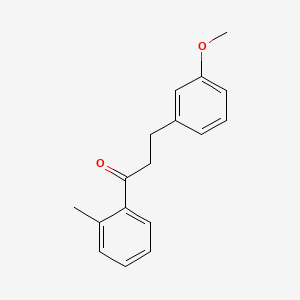

2’,6’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 .

Molecular Structure Analysis

The InChI code for 2’,6’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone is1S/C19H22O/c1-13-8-9-17(15(3)12-13)10-11-19(20)18-7-5-6-14(2)16(18)4/h5-9,12H,10-11H2,1-4H3 . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound 2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone has been utilized in the synthesis of related chemicals. For instance, 2,4-Dimethyl-6-tert-butylphenol was prepared from 2,4-dimethylphenol, demonstrating the versatility of related compounds in creating new chemical entities with high purity and yield (Wang Shou-kai, 2007).

Applications in Organic Chemistry

- Studies have shown interesting chemical transformations of similar compounds. For instance, 2-(2',6'-dimethylphenylazo)-4-methylphenol undergoes rhodium-assisted C–C bond activation, leading to significant chemical transformations. This indicates the potential of 2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone in organic synthesis and catalysis (Suparna Baksi et al., 2007).

Polymer and Material Science

- The compound has relevance in polymer and material science. For example, thermosetting poly(phenylene ether) containing allyl groups was synthesized using 2,6-dimethylphenol, indicating the potential use of similar compounds in the development of high-performance thermoplastics (Toshiaki Fukuhara et al., 2004).

Photoreactive and Electronic Applications

- Compounds related to 2',6'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone have been explored for their photoreactive properties. For instance, the photorelease of HCl from 2,5-dimethylphenacyl chloride, a structurally similar compound, has been studied for its potential applications in organic synthesis and biochemistry (A. P. Pelliccioli et al., 2001).

Molecular Structure and Computational Studies

- The molecular structure and computational studies of similar compounds, like 2-((2-(4-(3-(2,5-dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol, provide insights into their chemical behavior and potential applications in drug development and material science (T. Karakurt et al., 2016).

Mechanism of Action

Target of Action

As a ketone, it may interact with various biological molecules such as proteins and enzymes, altering their function and potentially leading to therapeutic or toxic effects .

Mode of Action

Ketones like this compound can react with nucleophiles such as nitrogen in amines, forming imines in an acid-catalyzed process . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of imines could potentially affect various biochemical pathways, depending on the specific proteins or enzymes involved .

Result of Action

The formation of imines could potentially lead to changes in protein function, which could have downstream effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2’,6’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. For instance, the acid-catalyzed formation of imines would be influenced by the pH of the environment .

properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-8-9-17(16(4)12-13)10-11-18(20)19-14(2)6-5-7-15(19)3/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOOJQVTLYWMHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644687 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898794-11-1 |

Source

|

| Record name | 3-(2,4-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.